3-(2-methylcyclopropyl)-1-phenyl-1H-pyrazol-5-amine
Overview
Description
This would typically include the IUPAC name, common names, and structural formula of the compound.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound, including the starting materials, reagents, and conditions.Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, and stability.Scientific Research Applications
Synthesis and Dye Applications
3-(2-methylcyclopropyl)-1-phenyl-1H-pyrazol-5-amine and its derivatives are utilized in the synthesis of various heterocyclic compounds. For example, they are used in the creation of novel heterocyclic disazo dyes. These dyes are characterized by their unique solvatochromic behavior and absorption spectra, influenced by various factors including solvent type, substituent effects, and pH levels. This makes them suitable for applications in dyes and pigments (Karcı & Karcı, 2008)(F. Karcı & F. Karcı, 2008).
Anticancer Potential
Some derivatives of 3-(2-methylcyclopropyl)-1-phenyl-1H-pyrazol-5-amine have shown potential as anticancer agents. Compounds synthesized from this chemical have been tested for cytotoxicity against various human cancer cell lines, showing moderate to good efficacy. Such compounds could be further explored for their therapeutic potential in cancer treatment (Alam et al., 2018)(Raquib Alam, A. Alam, A. Panda, & Rahisuddin, 2018).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact.
Future Directions
This could involve potential applications of the compound, areas for further research, and possible improvements to its synthesis.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a newly synthesized or less-studied compound, some of this information may not be available. If you have access to a lab or research facility, you might consider conducting some of these analyses yourself under the guidance of a qualified professional. Always remember to follow all safety protocols when handling chemicals.
properties
IUPAC Name |
5-(2-methylcyclopropyl)-2-phenylpyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3/c1-9-7-11(9)12-8-13(14)16(15-12)10-5-3-2-4-6-10/h2-6,8-9,11H,7,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWVAZCFZYJSBEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C2=NN(C(=C2)N)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methylcyclopropyl)-1-phenyl-1H-pyrazol-5-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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